molecular formula C8H7N3O2 B13850559 4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one

4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one

Cat. No.: B13850559
M. Wt: 177.16 g/mol
InChI Key: CVVRQUVFUNHVNE-UHFFFAOYSA-N
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Description

4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both amino and hydroxy functional groups in the molecule suggests it may have interesting chemical reactivity and potential for forming hydrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions One common approach might include the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for higher yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: Both the amino and hydroxy groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for their potential as therapeutic agents.

    Industry: Used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and hydroxy groups allows for hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-hydroxy-quinoline: Another heterocyclic compound with similar functional groups.

    1,8-naphthyridine: The parent compound without the amino and hydroxy groups.

Uniqueness

4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, or target specificity.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

4-amino-1-hydroxy-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H7N3O2/c9-6-4-7(12)11(13)8-5(6)2-1-3-10-8/h1-4,13H,9H2

InChI Key

CVVRQUVFUNHVNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)C=C2N)O

Origin of Product

United States

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